

Navigating the Disposal of MS402: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS402

Cat. No.: B2502533

[Get Quote](#)

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. The term "**MS402**" can refer to a variety of products, each with distinct disposal protocols. This guide provides a comprehensive framework for the proper disposal of any substance labeled **MS402**, emphasizing the importance of consulting the specific Safety Data Sheet (SDS) for the material in use.

General Principles of Chemical Waste Disposal

Before proceeding with any disposal method, it is imperative to identify the specific nature of the "**MS402**" being used. A search for this identifier reveals several different products, including a submersible motor, a terpolymer, and an oxidizing agent. The disposal procedures for these materials are fundamentally different.

For any laboratory chemical, the following general procedures, mandated by regulations from bodies like the Environmental Protection Agency (EPA), should be followed:

- Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical disposal. It will provide specific instructions from the manufacturer.
- Waste Identification: All chemical waste must be properly identified and labeled. Never dispose of unknown chemicals.
- Segregation: Incompatible waste streams should never be mixed. For instance, flammable wastes must be stored separately from oxidizers, and acidic wastes from caustic ones.[\[1\]](#)

- Container Management: Waste must be stored in appropriate, leak-proof containers that are kept closed except when adding waste.[2][3] The original container is often the best choice for disposal.[1]
- Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, the date of generation, and the principal investigator's contact information.[2][4]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, as specified in the SDS, when handling chemical waste.

Disposal Procedures for Different "MS402" Products

The following table summarizes the disposal recommendations for various products identified as "**MS402**." This illustrates the critical need to identify the exact substance before disposal.

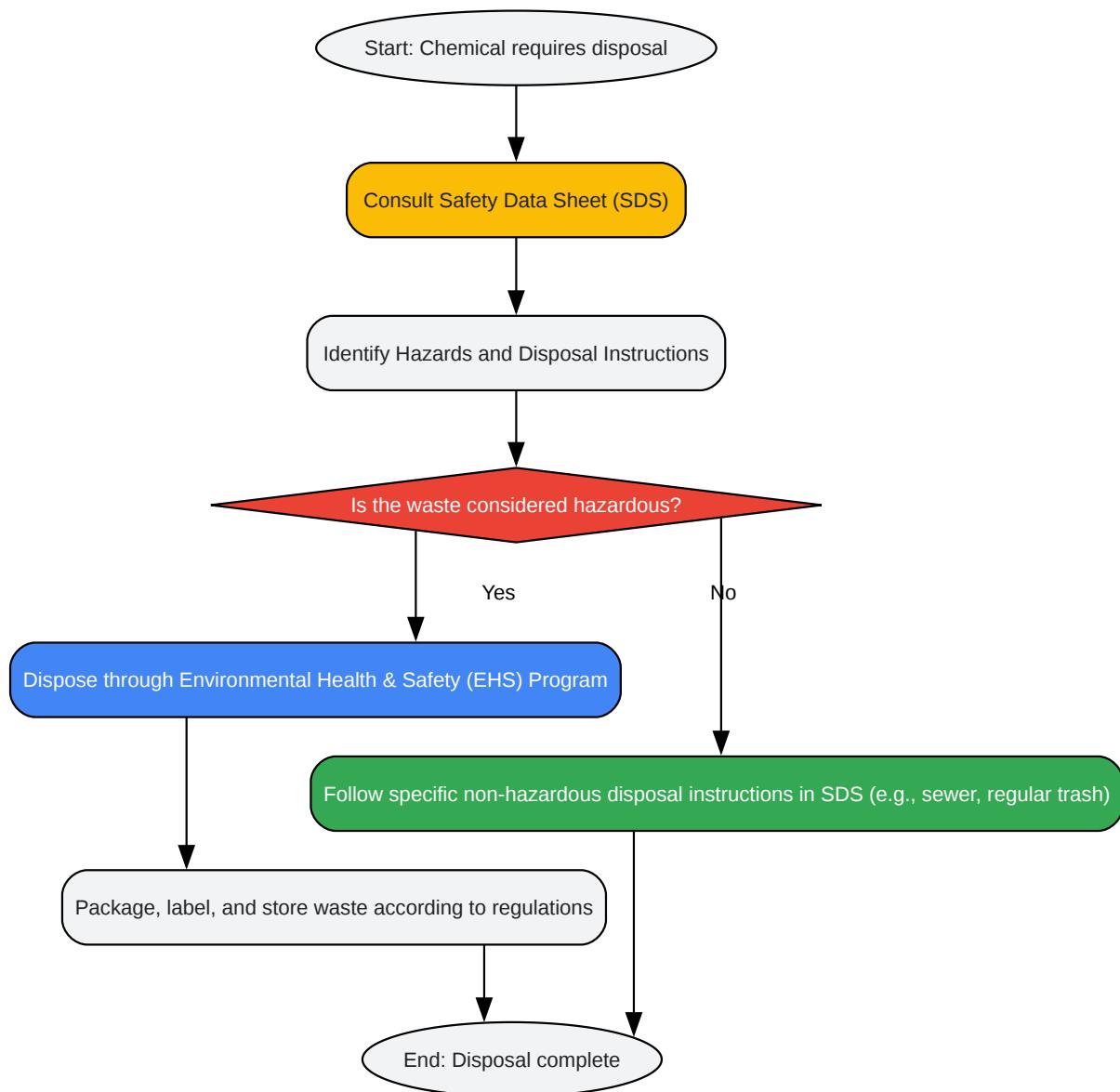
Product Identified as MS402	Type of Material	Recommended Disposal Procedure
Grundfos MS402	Submersible Motor	Dispose according to local regulations through a public or private waste collection service. The motor can be disassembled and its components (copper, stainless steel, aluminum) recycled. [5]
Terpolymer TF402	Terpolymer (Plastic)	Disposal must comply with the Wastes Control Act. For spills, use non-combustible absorbent material. [6]
CORRSHIELD NT402	Oxidizing Agent	For the product as is, incinerate or dispose of in an approved landfill. Water contaminated with this product may be sent to a sanitary sewer treatment facility in accordance with local agreements. [7]

Experimental Protocol: Neutralization of Acidic or Basic Waste

While no specific experimental protocols for an "MS402" chemical were found, a common procedure in laboratory waste management is the neutralization of acidic or basic solutions before disposal. This procedure should only be performed if the SDS for the specific chemical indicates it is safe to do so and by personnel trained in the procedure.

Objective: To adjust the pH of an acidic or basic aqueous waste stream to a neutral range (typically 6-8) before disposal, if permitted by local regulations.

Materials:


- Acidic or basic waste solution
- Neutralizing agent (e.g., sodium bicarbonate or dilute hydrochloric acid)
- pH indicator strips or a calibrated pH meter
- Appropriate PPE (safety goggles, lab coat, gloves)
- Stir bar and stir plate
- Fume hood

Procedure:

- Place the container of acidic or basic waste in a secondary containment bin within a fume hood.
- Add a stir bar to the waste container and place it on a stir plate. Begin gentle stirring.
- Slowly add the appropriate neutralizing agent. For acidic waste, use a weak base like sodium bicarbonate. For basic waste, use a weak acid like dilute hydrochloric acid. Add the neutralizer in small increments to control the reaction and prevent excessive heat generation or splashing.
- After each addition, monitor the pH of the solution using a pH strip or a pH meter.
- Continue adding the neutralizing agent until the pH is within the desired neutral range.
- Once neutralized, the solution may be disposed of down the sanitary sewer only if this is explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.
- Record the neutralization procedure and the final pH in a laboratory notebook.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

[Click to download full resolution via product page](#)

Caption: A workflow for determining the correct chemical disposal path.

In conclusion, the safe and compliant disposal of any chemical, including those designated as "MS402," hinges on the accurate identification of the substance and strict adherence to the guidance provided in its Safety Data Sheet and by institutional and local regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. grundfos.com [grundfos.com]
- 6. htpchem.com [htpchem.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- To cite this document: BenchChem. [Navigating the Disposal of MS402: A Guide to Safe and Compliant Practices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2502533#ms402-proper-disposal-procedures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com